molecular formula C21H31NO7 B13712619 2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol

2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol

Katalognummer: B13712619
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: TXMMLGOPINBIOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD32702033” is a chemical entity with significant interest in various scientific fields It is known for its unique structural properties and potential applications in both industrial and research settings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32702033” typically involves a series of well-defined chemical reactions. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using specific reagents under controlled conditions.

    Step 3: Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of “MFCD32702033” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Large-scale reactors: for the initial synthesis.

    Continuous flow systems: to maintain consistent reaction conditions.

    Automated purification systems: to handle large quantities of the compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD32702033” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Halogenated solvents, catalysts like palladium or platinum, and controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

“MFCD32702033” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which “MFCD32702033” exerts its effects involves interactions at the molecular level. It targets specific pathways and molecular structures, leading to desired chemical transformations or biological responses. The exact mechanism can vary depending on the application and the environment in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

“MFCD32702033” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Compound A: Known for its high reactivity in oxidation reactions.

    Compound B: Exhibits strong reducing properties.

    Compound C: Used extensively in substitution reactions.

The uniqueness of “MFCD32702033” lies in its balanced reactivity and stability, making it versatile for various applications.

Eigenschaften

Molekularformel

C21H31NO7

Molekulargewicht

409.5 g/mol

IUPAC-Name

tert-butyl N-[2-hydroxy-3-(3-methoxyoxolan-3-yl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C21H31NO7/c1-19(2,3)28-17(24)22(18(25)29-20(4,5)6)15-10-8-9-14(16(15)23)21(26-7)11-12-27-13-21/h8-10,23H,11-13H2,1-7H3

InChI-Schlüssel

TXMMLGOPINBIOZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C1=CC=CC(=C1O)C2(CCOC2)OC)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.